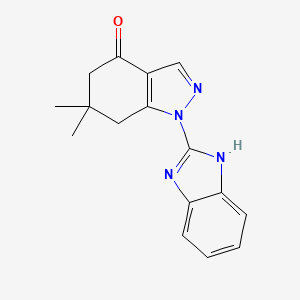
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as DPEP, is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent. Its unique structure and mechanism of action have made it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and survival. 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for further investigation. However, some studies have reported potential side effects, including liver toxicity and hematological toxicity. These effects are likely due to the inhibition of topoisomerase II, which is also present in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its specificity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have a synergistic effect when combined with other anti-cancer agents, suggesting that it could be used in combination therapies.
One limitation of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
Orientations Futures
There are several future directions for research on 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone and its potential side effects. Finally, there is potential for the development of new cancer treatments based on the use of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone in combination with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone involves the reaction of 1-(3,4-dichlorophenyl)ethanone with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a catalyst. The resulting compound is then purified through a series of steps to obtain the final product. This method has been optimized and improved over the years to increase the yield and purity of 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone.
Applications De Recherche Scientifique
1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-(3,4-dichlorophenyl)ethanone (4,6-dimethyl-2-pyrimidinyl)hydrazone could be a useful tool in the development of new cancer treatments.
Propriétés
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c1-8-6-9(2)18-14(17-8)20-19-10(3)11-4-5-12(15)13(16)7-11/h4-7H,1-3H3,(H,17,18,20)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVFPMACAKDXNP-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)

![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)

![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)